REACTION_SMILES
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[CH3:16][CH:17]([CH2:18][AlH:19][CH2:20][CH:21]([CH3:22])[CH3:23])[CH3:24].[CH3:25][c:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1.[CH3:39][OH:40].[Cl-:32].[F:1][c:2]1[c:3]([C:4]#[N:5])[cH:6][cH:7][c:8]([N:10]2[CH2:11][CH2:12][O:13][CH2:14][CH2:15]2)[cH:9]1.[NH4+:33].[O:34]1[CH2:35][CH2:36][CH2:37][CH2:38]1>>[F:1][c:2]1[c:3]([CH:4]=[O:34])[cH:6][cH:7][c:8]([N:10]2[CH2:11][CH2:12][O:13][CH2:14][CH2:15]2)[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C[AlH]CC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(N2CCOCC2)cc1F
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[NH4+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Type
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product
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Smiles
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O=Cc1ccc(N2CCOCC2)cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |